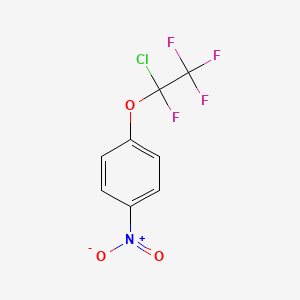
1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene
描述
1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene (DBBTFEB) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. DBBTFEB is a halogenated aromatic compound with a unique combination of properties, including high solubility in both organic and aqueous solvents, good chemical stability, and low toxicity. These properties make DBBTFEB an attractive candidate for use in a wide range of scientific research applications.
科学研究应用
1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. 1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene has also been used as a catalyst in the synthesis of polymers and in the oxidation of organic compounds. In addition, 1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
作用机制
The mechanism of action of 1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can react with nucleophilic species, such as amines and carboxylic acids. This reaction can lead to the formation of covalent bonds between the nucleophilic species and the 1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene molecule, resulting in the formation of new compounds.
Biochemical and Physiological Effects
1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene has been studied for its potential biochemical and physiological effects. In laboratory studies, 1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene has been found to inhibit the growth of certain types of bacteria, including Escherichia coli, Enterococcus faecalis, and Staphylococcus aureus. In addition, 1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene has been found to inhibit the formation of certain types of enzymes, including glutathione S-transferase and cytochrome P450.
实验室实验的优点和局限性
The use of 1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene in laboratory experiments has several advantages, including its low toxicity, good solubility in both organic and aqueous solvents, and its ability to form covalent bonds with nucleophilic species. However, there are also some limitations to using 1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene in laboratory experiments, including its high cost and the fact that it is a halogenated aromatic compound, which can be difficult to synthesize.
未来方向
The potential applications of 1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene are numerous, and there are many possible future directions for research. These include further studies into the biochemical and physiological effects of 1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene, as well as its potential use as a catalyst for the synthesis of polymers and the oxidation of organic compounds. Additionally, 1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene could be used as a reagent for the synthesis of pharmaceuticals and agrochemicals, and it could be studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology. Finally, further research into the mechanism of action of 1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene could lead to the development of new compounds with similar properties.
合成方法
1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene can be synthesized using a variety of methods, including the Williamson ether synthesis, oxidative coupling, and the Ullmann reaction. The most common method of synthesis is the Williamson ether synthesis, which involves the reaction of an alkyl halide and a phenol in the presence of a base. This method of synthesis is relatively simple, and has been used to synthesize a variety of compounds, including 1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene.
属性
IUPAC Name |
1,2-dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2Cl2F6O2/c11-3-1-5(21-9(17,18)7(13)15)6(2-4(3)12)22-10(19,20)8(14)16/h1-2,7-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCZTIPAVKTFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)OC(C(F)Cl)(F)F)OC(C(F)Cl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2Cl2F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180244 | |
| Record name | Benzene, 1,2-dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene | |
CAS RN |
1858255-35-2 | |
| Record name | Benzene, 1,2-dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)







